

# A Spectroscopic Guide to N-Benzylmethacrylamide for Advanced Research Applications

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## Compound of Interest

Compound Name: *N*-Benzylmethacrylamide

CAS No.: 3219-55-4

Cat. No.: B1619825

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This technical guide provides an in-depth analysis of the spectroscopic properties of the **N-Benzylmethacrylamide** monomer. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind the spectroscopic characteristics, providing a foundational understanding for its application in complex research and development environments.

## Introduction: The Versatility of N-Benzylmethacrylamide

**N-Benzylmethacrylamide** is a versatile monomer characterized by its unique molecular structure, which imparts valuable properties to the polymers derived from it. The presence of the benzyl group introduces aromaticity and steric bulk, while the methacrylamide moiety provides a reactive site for polymerization. These features contribute to the utility of **N-benzylmethacrylamide** in a range of applications, from the development of novel biomaterials to the synthesis of advanced functional polymers.

Accurate and comprehensive characterization of the monomer is a critical first step in its application. Spectroscopic techniques are indispensable tools for confirming the identity, purity,

and structural integrity of **N-Benzylmethacrylamide**. This guide provides a detailed exploration of its spectroscopic signature.

## Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of **N-Benzylmethacrylamide** and how each component contributes to the overall spectral output.

Figure 1: Molecular structure of **N-Benzylmethacrylamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **N-Benzylmethacrylamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide distinct and informative spectra.

### $^1\text{H}$ NMR Spectroscopy: Proton Environments and Couplings

The  $^1\text{H}$  NMR spectrum of **N-Benzylmethacrylamide** is characterized by signals corresponding to the aromatic protons of the benzyl group, the methylene protons, the amide proton, and the vinyl and methyl protons of the methacrylamide group.

Experimental Protocol:

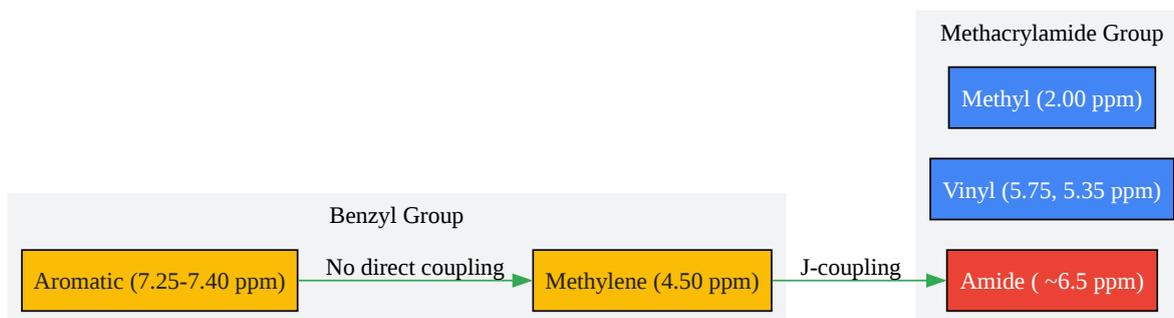
A sample of **N-Benzylmethacrylamide** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of  $\text{CDCl}_3$  is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Summary:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.25-7.40	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~6.5 (broad)	Singlet	1H	Amide proton (NH)
5.75	Singlet	1H	Vinyl proton (=CH <sub>2</sub> )
5.35	Singlet	1H	Vinyl proton (=CH <sub>2</sub> )
4.50	Doublet	2H	Methylene protons (CH <sub>2</sub> )
2.00	Singlet	3H	Methyl protons (CH <sub>3</sub> )

#### Interpretation and Rationale:

- **Aromatic Protons (7.25-7.40 ppm):** The multiplet in the downfield region is characteristic of the protons on the phenyl ring. The complex splitting pattern arises from the various coupling interactions between the ortho, meta, and para protons.
- **Amide Proton (~6.5 ppm):** The broad singlet is assigned to the amide proton. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration and solvent dependent.
- **Vinyl Protons (5.75 and 5.35 ppm):** The two distinct singlets in the olefinic region are characteristic of the geminal protons of the terminal double bond. Their non-equivalence is a key feature of the methacrylamide group.
- **Methylene Protons (4.50 ppm):** The doublet corresponds to the methylene protons of the benzyl group. The splitting into a doublet is due to coupling with the adjacent amide proton.
- **Methyl Protons (2.00 ppm):** The singlet in the upfield region is assigned to the three equivalent protons of the methyl group attached to the double bond.



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Figure 2: <sup>1</sup>H NMR key correlations in **N-Benzylmethacrylamide**.

## <sup>13</sup>C NMR Spectroscopy: Carbon Skeleton Analysis

The <sup>13</sup>C NMR spectrum provides a count of the unique carbon environments in the molecule.

Data Summary:

Chemical Shift (δ, ppm)	Assignment
~168	Carbonyl carbon (C=O)
~141	Quaternary vinyl carbon
~138	Quaternary aromatic carbon
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~120	Vinyl carbon (=CH <sub>2</sub> )
~44	Methylene carbon (CH <sub>2</sub> )
~19	Methyl carbon (CH <sub>3</sub> )

#### Interpretation and Rationale:

- **Carbonyl Carbon (~168 ppm):** The signal at the lowest field is characteristic of the amide carbonyl carbon.
- **Aromatic and Vinyl Carbons (120-141 ppm):** The signals in this region correspond to the six carbons of the phenyl ring and the two carbons of the double bond. The quaternary carbons (the one attached to the methylene group and the one bearing the methyl group) are typically weaker in intensity.
- **Methylene Carbon (~44 ppm):** This signal corresponds to the carbon of the benzyl CH<sub>2</sub> group.
- **Methyl Carbon (~19 ppm):** The most upfield signal is assigned to the methyl carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

#### Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film by dissolving it in a volatile solvent (like acetone) and casting it onto a salt plate (e.g., NaCl or KBr), or by analyzing the neat solid using an Attenuated Total Reflectance (ATR) accessory.<sup>[1]</sup> The ATR method is often preferred for its simplicity and minimal sample preparation.

#### Data Summary:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, broad	N-H stretch
3030	Medium	Aromatic C-H stretch
2920	Medium	Aliphatic C-H stretch
~1660	Strong	C=O stretch (Amide I)
~1625	Medium	C=C stretch
~1540	Strong	N-H bend (Amide II)
1495, 1450	Medium	Aromatic C=C stretch
~700, ~750	Strong	Aromatic C-H out-of-plane bend

#### Interpretation and Rationale:

- N-H Stretch (~3300 cm<sup>-1</sup>): The strong, broad absorption is indicative of the N-H stretching vibration of the secondary amide. The broadening is due to hydrogen bonding.
- C-H Stretches (3030 and 2920 cm<sup>-1</sup>): The peak above 3000 cm<sup>-1</sup> is characteristic of C-H stretching in the aromatic ring, while the peak below 3000 cm<sup>-1</sup> is from the aliphatic CH<sub>2</sub> and CH<sub>3</sub> groups.
- Amide I Band (~1660 cm<sup>-1</sup>): This very strong absorption is due to the C=O stretching vibration of the amide group.
- C=C Stretch (~1625 cm<sup>-1</sup>): This absorption corresponds to the stretching of the carbon-carbon double bond in the methacrylamide moiety.
- Amide II Band (~1540 cm<sup>-1</sup>): This strong band arises from the N-H bending vibration coupled with C-N stretching.
- Aromatic C=C Stretches (1495, 1450 cm<sup>-1</sup>): These absorptions are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

- Aromatic C-H Bending ( $\sim 700, \sim 750 \text{ cm}^{-1}$ ): The strong peaks in this region are due to the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

### Experimental Protocol:

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio ( $m/z$ ).

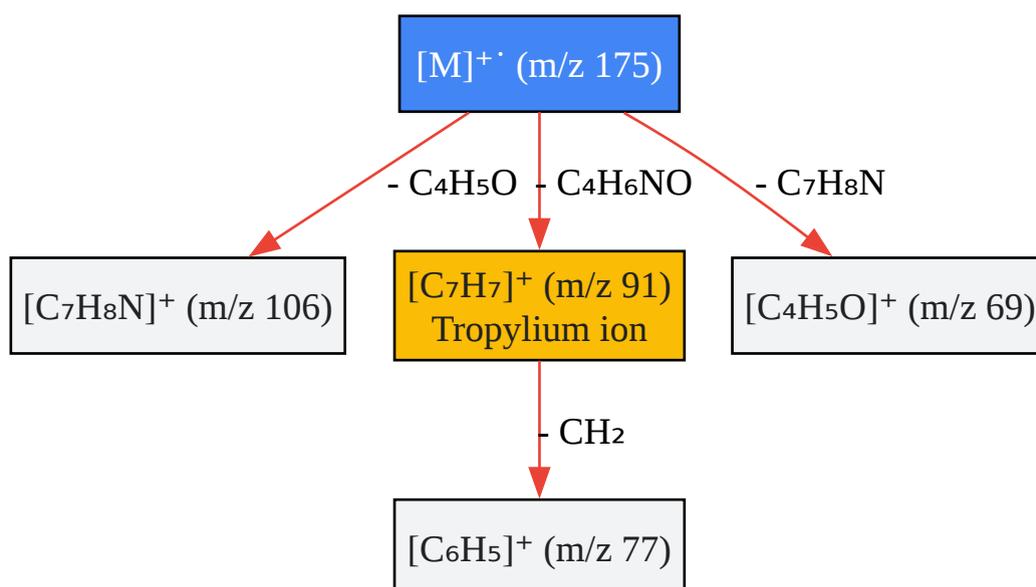
### Data Summary:

$m/z$	Relative Intensity	Assignment
175	Moderate	Molecular ion $[M]^+$
106	High	$[M - C_4H_5O]^+$
91	High	$[C_7H_7]^+$ (Tropylium ion)
77	Moderate	$[C_6H_5]^+$ (Phenyl ion)
69	Moderate	$[C_4H_5O]^+$

### Interpretation and Rationale:

- Molecular Ion ( $m/z$  175): The peak at  $m/z$  175 corresponds to the intact molecule with one electron removed, confirming the molecular weight of **N-Benzylmethacrylamide** (175.23 g/mol).<sup>[2]</sup>
- Base Peak ( $m/z$  106): This often-prominent peak results from the cleavage of the bond between the carbonyl carbon and the nitrogen, with the charge retained on the benzylamine fragment.

- Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a benzyl group. It is formed by the cleavage of the C-C bond between the methylene group and the nitrogen, followed by rearrangement to the stable tropylium cation.
- Phenyl Ion (m/z 77): This fragment arises from the loss of a CH<sub>2</sub> group from the benzyl cation.
- Methacryloyl Fragment (m/z 69): This peak corresponds to the methacryloyl cation formed by cleavage of the amide bond.



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## Sources

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